6-[4-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
Compound 1, identified by the PubMed ID 24900608, is a synthetic organic molecule with the chemical structure 6-[4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile . This compound has been studied for its potential as a chemical probe for orphan G protein-coupled receptors, specifically GPR39 .
Preparation Methods
The synthesis of compound 1 involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the pyridine-3-carbonitrile group . Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
Compound 1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Compound 1 has been extensively studied for its role as a chemical probe in the investigation of G protein-coupled receptors, particularly GPR39. It has been shown to stimulate intracellular calcium mobilization in a GPR39-specific manner, making it a valuable tool for studying the pharmacology of this receptor . Additionally, its selectivity profile makes it suitable for use in cellular and tissue systems to explore the physiological roles of GPR39 .
Mechanism of Action
The mechanism of action of compound 1 involves its interaction with the GPR39 receptor. Upon binding to GPR39, compound 1 acts as an agonist, leading to the activation of intracellular signaling pathways that result in calcium mobilization . This activation is specific to GPR39 and does not affect other receptors, highlighting its potential as a selective chemical probe .
Comparison with Similar Compounds
Compound 1 can be compared with other similar compounds, such as compound 15 [PMID: 25313322], which also acts as an agonist for GPR39 . compound 1 is unique in its selectivity and potency, with a pEC50 range of 4.9 to 7.2 . Other similar compounds include various 2-pyridylpyrimidine and cyclohexyl-methyl aminopyrimidine chemotypes, which also target GPR39 but may differ in their efficacy and selectivity profiles .
Properties
IUPAC Name |
6-[4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6/c19-15-2-4-18-22-16(13-25(18)11-15)12-23-5-7-24(8-6-23)17-3-1-14(9-20)10-21-17/h1-4,10-11,13H,5-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDJVSURAKMIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN3C=C(C=CC3=N2)Cl)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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